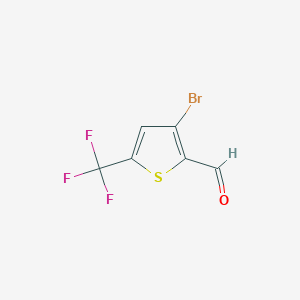

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2092513-06-7 . It has a molecular weight of 259.05 and its IUPAC name is 3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources.Applications De Recherche Scientifique

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

Research demonstrates that irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, including compounds similar to 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde, leads to the formation of corresponding 5-phenyl derivatives. This process is relevant for creating phenyl-2-thienyl derivatives, indicating the utility of such compounds in photochemical synthesis processes (Antonioletti et al., 1986).

Synthesis of Thieno-thiophenes and Thieno-pyrimidinones

The conversion of 3-bromo- and 3,5-dibromo-thiophene derivatives, through processes involving bromine → lithium exchange, into various thiophene derivatives including 2-carbaldehydes, is a foundational step in synthesizing thieno-thiophenes and thieno[3,2-d]pyrimidin-7(6H)-ones. These compounds are crucial for further chemical research and the development of materials and pharmaceuticals (Hawkins et al., 1994).

Regioselective Synthesis

The regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene showcases the importance of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde in developing chemo- and regioselective methodologies. This particular synthesis highlights the compound's role in facilitating precise chemical reactions, essential for creating complex organic molecules (Bar, 2021).

Preparation and Properties of Benzo[b]thiophens

The preparation of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes from 3-bromomethyl compounds through reactions such as the Sommelet and Krohnke reactions illustrates the utility of brominated thiophene derivatives in synthesizing aromatic aldehydes with significant chemical properties. These aldehydes are fundamental in studying the properties of aromatic compounds and developing new chemical reactions (Shanta & Scrowston, 1967).

Synthesis of Fluoropyrroles

The efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from 2-aryl-5-(bromomethyl)-1-pyrrolines showcases the potential of bromo-substituted thiophene derivatives in synthesizing fluorinated compounds. This methodology provides a novel pathway to 3-fluorinated pyrroles, indicating the broader applicability of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde in synthesizing fluorinated organic compounds (Surmont et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudohalide . The process involves oxidative addition, transmetalation, and reductive elimination .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds .

Result of Action

Similar compounds have been used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions .

Action Environment

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDYTZNNZQLSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

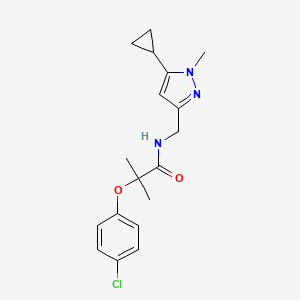

![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)

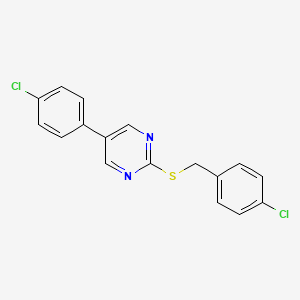

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

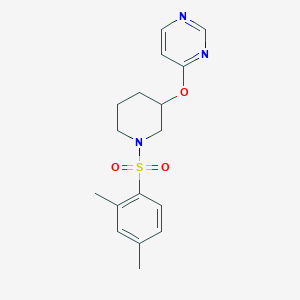

![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

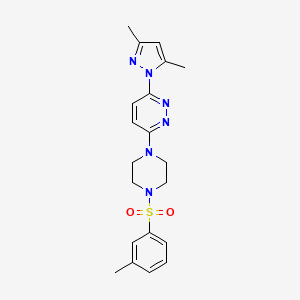

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)